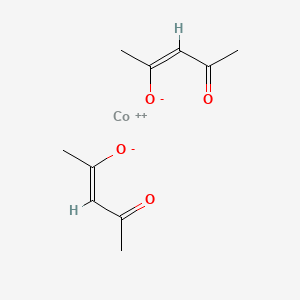

Cobalt(II) acetylacetonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétylacétonate de cobalt(II), également connu sous le nom de bis(2,4-pentanedionato)cobalt(II), est un complexe de coordination dérivé de l’anion acétylacétonate et des ions cobalt. Ce composé est un solide cristallin violet qui est peu soluble dans l’eau mais soluble dans les solvants organiques. Il est largement utilisé dans divers domaines en raison de ses propriétés catalytiques et de sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acétylacétonate de cobalt(II) est généralement synthétisé en faisant réagir des sels de cobalt(II) avec de l’acétylacétone en présence d’une base. La réaction générale peut être représentée comme suit :

Co2++2Hacac→Co(acac)2+2H+

où Hacac représente l’acétylacétone. La réaction est souvent réalisée dans un solvant organique tel que l’éthanol ou le méthanol, et l’ajout d’une base comme l’hydroxyde de sodium ou l’hydroxyde d’ammonium permet de déprotoner l’acétylacétone, facilitant la formation du complexe acétylacétonate de cobalt(II) {_svg_1}.

Méthodes de production industrielle

Dans les milieux industriels, l’acétylacétonate de cobalt(II) est produit en mélangeant de l’hydroxyde de cobalt avec de l’acétylacétone en présence d’un catalyseur et d’un solvant organique. Le mélange est porté à reflux pour assurer une réaction complète, et le produit est ensuite isolé par filtration et recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L’acétylacétonate de cobalt(II) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en acétylacétonate de cobalt(III).

Réduction : Il peut être réduit en complexes de cobalt(I) dans des conditions spécifiques.

Substitution : Les ligands acétylacétonate peuvent être substitués par d’autres ligands en présence de réactifs appropriés.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène est couramment utilisé comme oxydant.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions d’échange de ligands impliquent souvent l’utilisation d’autres β-dicétones ou ligands phosphines

Principaux produits

Oxydation : Acétylacétonate de cobalt(III).

Réduction : Complexes de cobalt(I).

Substitution : Divers complexes de cobalt avec différents ligands.

Applications De Recherche Scientifique

L’acétylacétonate de cobalt(II) est utilisé dans un large éventail d’applications de recherche scientifique :

Biologie : Il est utilisé dans l’étude des métalloprotéines et des mimétiques enzymatiques.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d’administration de médicaments et comme agent anticancéreux.

Mécanisme D'action

Le mécanisme par lequel l’acétylacétonate de cobalt(II) exerce ses effets est principalement dû à sa capacité à se coordonner avec divers substrats, facilitant les réactions catalytiques. Les ligands acétylacétonate stabilisent le centre de cobalt, ce qui lui permet de participer à des réactions redox et à des processus d’échange de ligands. Cette chimie de coordination est essentielle à son rôle de catalyseur dans diverses transformations organiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acétylacétonate de nickel(II)

- Acétylacétonate de cuivre(II)

- Acétylacétonate de fer(III)

- Acétylacétonate de manganèse(II)

Unicité

L’acétylacétonate de cobalt(II) est unique en raison de ses propriétés redox spécifiques et de sa stabilité. Contrairement aux acétylacétonates de nickel et de cuivre, l’acétylacétonate de cobalt(II) peut facilement passer d’un état d’oxydation à un autre, ce qui le rend polyvalent dans les applications catalytiques. De plus, sa stabilité dans divers solvants et dans différentes conditions de réaction en fait un choix privilégié pour de nombreux procédés industriels .

Propriétés

Formule moléculaire |

C10H14CoO4 |

|---|---|

Poids moléculaire |

257.15 g/mol |

Nom IUPAC |

cobalt(2+);(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

Clé InChI |

UTYYEGLZLFAFDI-FDGPNNRMSA-L |

SMILES isomérique |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2] |

SMILES canonique |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)

![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)